Ruvoside

Beschreibung

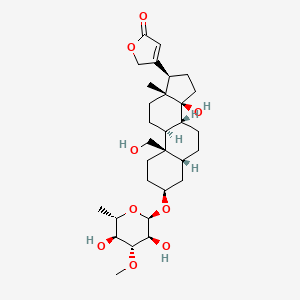

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

6859-20-7 |

|---|---|

Molekularformel |

C30H46O9 |

Molekulargewicht |

550.68 |

IUPAC-Name |

3-[(3S,5R,8R,9S,10R,13R,14S,17R)-3-[(2R,3S,4R,5S,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-10-(hydroxymethyl)-13-methyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |

InChI |

InChI=1S/C30H46O9/c1-16-24(33)26(36-3)25(34)27(38-16)39-19-6-10-29(15-31)18(13-19)4-5-22-21(29)7-9-28(2)20(8-11-30(22,28)35)17-12-23(32)37-14-17/h12,16,18-22,24-27,31,33-35H,4-11,13-15H2,1-3H3/t16-,18+,19-,20+,21-,22+,24-,25-,26+,27-,28+,29+,30-/m0/s1 |

InChI-Schlüssel |

RUXOGPGQKCWGOH-HBUONDEYSA-N |

SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)CO)O)OC)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Ruvoside; Ruvosid; Thevefolin; Theveneriin; |

Herkunft des Produkts |

United States |

Natural Occurrence and Isolation Studies

Botanical Sources and Geographic Distribution

Ruvoside has been identified in plants belonging to the Apocynaceae family, particularly in Cascabela thevetia, which was formerly known as Thevetia peruviana or Thevetia neriifolia. wikipedia.orgwikipedia.orgwikipedia.orgresearchgate.netprota4u.orginchem.orgprota4u.orgwikitox.org This plant is an evergreen tropical shrub or small tree native to Mexico and Central America. wikipedia.orgrroij.com It is widely cultivated as an ornamental plant throughout tropical and subtropical regions globally, including in South-East Asia and tropical Africa. wikipedia.orgprota4u.orgprota4u.orgrroij.comajol.info Thevetia peruviana is commonly known by names such as yellow oleander and lucky nut. wikipedia.orgrroij.comgbif.org

Phytochemical Profiling of this compound-Containing Plants

Phytochemical studies of Thevetia peruviana have revealed the presence of a variety of chemical constituents, with cardiac glycosides being prominent. researchgate.netnih.gov this compound is one of several cardenolides found in different parts of the plant, including the seeds, leaves, bark, and fruits. researchgate.netresearchgate.netnih.govijpsi.orgnih.govresearchgate.netphytojournal.com These studies often involve the analysis of crude extracts to identify the array of compounds present. phytojournal.com The presence of various functional groups, such as hydroxyl, methyl, and aldehyde groups, in cardiac glycosides from Thevetia has been documented through techniques like 1H and 13C NMR. ijpsi.org It has also been observed that the cardiac glycosides in this plant can exist in several isomeric forms, potentially due to factors like seasonality and ecological conditions. ijpsi.org

Advanced Extraction and Isolation Methodologies for this compound

The extraction and isolation of phytochemicals, including glycosides like this compound, from plant matrices require specific methodologies to obtain pure compounds. nih.govresearchgate.net General approaches for extracting active components from plants involve the use of selective solvents with varying polarities, with high polarity solvents often showing significant effects. researchgate.net Techniques such as maceration, infusion, decoction, percolation, digestion, Soxhlet extraction, and supercritical fluid extraction are employed in the extraction process. researchgate.netplantsjournal.com

Following extraction, isolation and purification are achieved through various chromatographic techniques. nih.govresearchgate.net These can include thin layer chromatography (TLC), column chromatography, and gel permeation chromatography. researchgate.netplantsjournal.com For glycosides, methods like fractional solubility and fractional crystallization can also be utilized. researchgate.net The selection of a specific purification method often depends on the properties of the target compound and the desired scale of isolation. egyankosh.ac.in Studies on the extraction of cardiac glycosides from Thevetia neriifolia seeds, for instance, have shown that extraction is partial with chloroform (B151607) but more complete with ethyl acetate. ijpsi.org HPTLC analysis has been used to detect and quantify pethis compound (B190475), a related cardenolide, in different fractions of seed extracts, indicating the presence of isomeric forms. ijpsi.org

Co-occurrence and Relative Abundance with Related Cardenolides

This compound co-occurs with several other cardiac glycosides in Thevetia peruviana. wikipedia.orgresearchgate.netwikitox.orggbif.orgresearchgate.netnih.govijpsi.orgnih.govresearchgate.netnih.gov The main cardenolides identified in this plant include thevetin (B85951) A and thevetin B. wikipedia.orgresearchgate.netwikitox.orgrroij.comgbif.orgresearchgate.netnih.govijpsi.orgnih.gov Other related cardenolides found alongside this compound are pethis compound, thevetoxin, and neriifolin. wikipedia.orgresearchgate.netprota4u.orgwikitox.orgrroij.comgbif.orgresearchgate.netnih.govijpsi.orgnih.govresearchgate.netnih.gov Thevetin A and B are often reported as the most common cardenolides in yellow oleander. wikitox.org

Structural Characterization and Relationships

Advanced Spectroscopic Elucidation Techniques for Ruvoside (e.g., High-Resolution NMR, Mass Spectrometry)

The structural elucidation of this compound, like other complex natural products, relies heavily on advanced spectroscopic methods, primarily High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques provide crucial information regarding the compound's molecular formula, connectivity of atoms, functional groups, and stereochemistry nd.edufrontiersin.orgrsc.org.

Mass spectrometry is employed to determine the molecular weight of this compound and to provide fragmentation patterns that offer insights into its substructures. High-resolution MS, such as that obtained from hybrid quadrupole orbitrap instruments, allows for the determination of the exact mass, which is essential for confirming the molecular formula biorxiv.org. Analysis of this compound has reported molecular formulas such as C₃₃H₅₂O₉ and C₃₀H₄₆O₉ or C₃₀H₄₈O₉, with corresponding molecular weights around 550-552 g/mol ontosight.aihodoodo.compharmaffiliates.comnih.gov. Fragmentation in MS can help to identify the steroidal aglycone and the attached sugar unit(s).

NMR spectroscopy, including 1H NMR and 13C NMR, is indispensable for mapping the carbon-hydrogen framework and identifying different types of protons and carbons within the molecule. For cardenolides, characteristic signals in the 1H NMR spectrum include those for methyl groups (e.g., H18 and H19), vinylic protons on the butenolide ring (H22, H21), and the proton at C17 jofamericanscience.orgresearchgate.net. 13C NMR provides signals for each unique carbon atom, including characteristic resonances for the carbonyl carbon of the butenolide ring (C23) and the vinylic carbons (C20, C22) jofamericanscience.orgresearchgate.net. Oxygenated carbons, such as C14 and C21, also show distinct shifts jofamericanscience.orgresearchgate.net. Furthermore, signals corresponding to the anomeric protons and carbons of the glycosidic linkage and the sugar moiety are observed, aiding in the identification of the sugar unit(s) and their attachment points jofamericanscience.orgresearchgate.net.

Two-dimensional NMR techniques, such as COSY, HSQC, HMBC, and NOESY, provide through-bond and through-space correlations between nuclei, allowing for the complete assignment of signals and confirmation of the connectivity and relative stereochemistry of the molecule nd.edu. These advanced NMR experiments are critical for piecing together the complex structure of this compound, including the steroidal core and the glycosidic attachment.

Stereochemical Investigations and Absolute Configuration Determination

This compound possesses a complex structure with multiple chiral centers, particularly within its steroidal aglycone and the attached sugar moiety. The precise spatial arrangement of atoms at these centers defines the absolute configuration of the molecule, which is crucial for understanding its physical, chemical, and potentially biological properties frontiersin.orgucalgary.cawikipedia.org.

The absolute configuration of chiral molecules is typically determined using techniques such as X-ray crystallography, spectroscopic methods like Optical Rotatory Dispersion (ORD) or Vibrational Circular Dichroism (VCD), or by chemical correlation with compounds of known absolute configuration ucalgary.cawikipedia.orglibretexts.org. While specific experimental details for this compound's absolute configuration determination are not extensively documented in the provided snippets, its reported IUPAC names include detailed stereochemical descriptors (e.g., (3S,5R,8R,9S,10R,13R,14S,17R) for the aglycone and (2R,3S,4R,5S,6S) for the sugar) ontosight.aihodoodo.compharmaffiliates.comnih.gov. These descriptors, assigned according to the Cahn-Ingold-Prelog (CIP) priority rules, indicate that the absolute configuration at each chiral center has been established libretexts.orgmasterorganicchemistry.comyoutube.com. The presence of these specific stereochemical assignments in chemical databases and literature implies that rigorous stereochemical investigations, likely involving a combination of spectroscopic analysis and potentially crystallographic data or chemical correlations, have been conducted to fully characterize this compound's three-dimensional structure.

Structural Relationships and Chemo-taxonomic Significance within Cardenolide Family

This compound belongs to the cardenolide family, a group of C23 steroids characterized by the presence of an α,β-unsaturated γ-lactone ring (butenolide) attached at the C-17 position of the steroid nucleus researchgate.net. Cardenolides are a significant class of naturally occurring compounds, primarily found in plants, particularly within the Apocynaceae and Asclepiadaceae families researchgate.netzu.edu.pkresearchgate.net.

The core structure of cardenolides consists of a steroid skeleton, typically with cis fusion of the C/D rings and a 14β-hydroxyl group, although variations exist researchgate.net. This compound is a glycoside, meaning it has one or more sugar units attached to the steroidal aglycone via a glycosidic bond. In the case of this compound, the sugar moiety is described as a 6-deoxyhexose, specifically a derivative of digitoxose, which is attached to the steroidal backbone ontosight.ai. This glycosidic linkage at a specific position (often C-3 of the aglycone) and the nature of the sugar(s) are key features that differentiate individual cardenolide glycosides.

The presence and distribution of specific cardenolides, including this compound, within plant species hold chemotaxonomic significance. Chemotaxonomy utilizes the chemical constituents of organisms to aid in their classification and to understand evolutionary relationships dokumen.pub. The accumulation of steroidal cardenolides is a characteristic feature of certain plant families like the Apocynaceae, to which the genus Thevetia belongs zu.edu.pkresearchgate.net. The identification of this compound and other cardenolides such as neriifolin, pethis compound (B190475), and thevetoxin in Thevetia neriifolia (also known as T. peruviana) supports the chemotaxonomic placement of this species within the cardenolide-producing group of the Apocynaceae jofamericanscience.orgresearchgate.netnih.govresearchgate.netarchive.org. Variations in the types and concentrations of cardenolides found in different Thevetia species or even within different parts of the same plant can provide valuable data for chemotaxonomic studies researchgate.net.

Identification of Novel this compound Derivatives from Natural Sources

Natural products research from plant sources, particularly those known to produce cardenolides like Thevetia species, continues to lead to the identification of known compounds and the discovery of novel derivatives. This compound itself has been identified in extracts from Thevetia neriifolia hodoodo.comjofamericanscience.orgresearchgate.netnih.govresearchgate.netarchive.org.

Studies focusing on the phytochemical analysis of these plants often involve extraction, fractionation, and isolation techniques followed by spectroscopic characterization using NMR and MS to identify the compounds present jofamericanscience.orgresearchgate.netresearchgate.net. Research on Thevetia species has reported the isolation of this compound alongside other cardenolide glycosides such as thevetin (B85951) B, neriifolin, and pethis compound jofamericanscience.orgresearchgate.netnih.govarchive.org. The identification of "new and 23 known cardenolide glycosides from Thevetia neriifolia" in one study highlights the ongoing effort to fully characterize the cardenolide profile of these plants researchgate.net.

While the provided information does not detail the specific identification of novel this compound derivatives, the context of these studies indicates that researchers are actively exploring the chemical diversity within Thevetia cardenolides. Novel derivatives could arise from variations in the aglycone structure, the type or number of attached sugar units, or modifications to the hydroxyl or other functional groups present in this compound. The use of advanced spectroscopic techniques is crucial in the process of isolating and structurally characterizing any potentially novel compounds found during these phytochemical investigations.

Key Identifiers for this compound

| Identifier | Value |

| CAS Number | 6859-20-7 ontosight.aihodoodo.compharmaffiliates.comnih.govbldpharm.com |

| Molecular Formula | C₃₃H₅₂O₉ ontosight.ai or C₃₀H₄₆O₉ hodoodo.com or C₃₀H₄₈O₉ nih.gov (Note: Inconsistency in reported formula) |

| Molecular Weight | 550.680 g/mol hodoodo.com or 550.69 g/mol pharmaffiliates.com or 552.7 g/mol nih.gov (Note: Values vary based on reported formula) |

| PubChem CID | 133065414 nih.gov |

| IUPAC Name | 3-[(3S,5R,8R,9S,10R,13R,14S,17R)-3-[(2R,3S,4R,5S,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-10-(hydroxymethyl)-13-methyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one ontosight.ainih.gov |

Biosynthesis and Metabolic Engineering

Proposed Biosynthetic Pathways of Ruvoside from Precursors

The biosynthesis of cardiac glycosides like this compound is a multi-step process originating from steroidal precursors. In Thevetia peruviana, this compound is considered a tertiary glycoside formed through the enzymatic hydrolysis of primary and secondary glycosides, specifically thevetin (B85951) A and thevetin B. innovareacademics.insips.org.in Thevetin A undergoes enzymatic hydrolysis to yield pethis compound (B190475), and subsequent reduction of pethis compound leads to the formation of theveneriin (this compound). sips.org.inniscpr.res.in This suggests a direct precursor-product relationship between pethis compound and this compound, where pethis compound acts as an aldehyde that is reduced to the alcohol form, this compound. niscpr.res.in

While the precise detailed pathway from basic steroidal building blocks to this compound is complex and involves numerous enzymatic transformations, the conversion from thevetin A via pethis compound represents a characterized late stage in the biosynthetic route within Thevetia peruviana. innovareacademics.insips.org.inniscpr.res.in Studies on Thevetia neriifolia callus cultures have explored the potential for in vitro secondary metabolism, including the transformation of precursors like cholesterol and progesterone, although the production of thevetin in these specific experiments was not observed under all tested conditions. niscpr.res.in

Identification and Characterization of Key Enzymes in this compound Biosynthesis (e.g., Glycosyltransferases, P450s)

The biosynthesis of complex natural products like this compound involves the action of various enzymes, notably glycosyltransferases and cytochrome P450 monooxygenases.

Glycosyltransferases (GTs) are crucial for attaching sugar moieties to the aglycone (non-sugar) core of cardiac glycosides. nih.govmdpi.comnih.gov These enzymes catalyze the transfer of a glycosyl portion from an activated donor (such as a nucleotide sugar) to a specific acceptor molecule. nih.govmdpi.com In the context of this compound biosynthesis, GTs are responsible for the glycosylation steps that lead to the formation of thevetin A and B, which are precursors to this compound. innovareacademics.insips.org.in The diversity of glycosidic linkages and sugar residues found in natural products is largely attributed to the wide array of GTs with varying substrate specificities. nih.govmdpi.comnih.gov

Cytochrome P450 enzymes (P450s) are a superfamily of heme-containing monooxygenases involved in a vast array of metabolic processes, including the biosynthesis of natural products. wikipedia.orgfrontiersin.orgmdpi.comrsc.orgrsc.org These enzymes catalyze oxidation reactions, such as hydroxylation, which are essential for modifying the steroidal backbone of cardiac glycosides. wikipedia.orgfrontiersin.orgmdpi.com In plant secondary metabolism, P450s contribute significantly to the structural diversification and functionalization of triterpenes and steroids, which serve as precursors for cardiac glycosides. frontiersin.org While specific P450s directly involved in the early stages of this compound biosynthesis from fundamental steroidal precursors have not been explicitly detailed in the provided information, their general role in the hydroxylation and modification of the steroid core is well-established in related pathways. frontiersin.orgmdpi.com

The enzymatic hydrolysis steps that convert thevetin A to pethis compound and then reduce pethis compound to this compound also involve specific enzymes, although their detailed characterization (e.g., as specific hydrolase or reductase classes) is not provided in the search results. sips.org.inniscpr.res.in

Genetic Engineering Strategies for Enhanced this compound Production in Heterologous Hosts (e.g., Engineered Yeast)

Metabolic engineering and genetic engineering offer promising avenues for enhancing the production of valuable natural products like this compound, particularly in heterologous hosts such as yeast. nih.govfrontiersin.orgnih.gov Yeast, especially Saccharomyces cerevisiae and Komagataella phaffii, are favored hosts for heterologous protein production due to their genetic tractability, established fermentation technology, and ability to perform eukaryotic post-translational modifications. nih.govfrontiersin.orgmdpi.comnih.gov

Strategies for enhancing this compound production in engineered yeast could involve the reconstruction of its complex biosynthetic pathway within the yeast chassis. This typically involves introducing genes encoding the necessary plant-derived enzymes, such as P450s and UGTs (UDP-glycosyltransferases, a major family of GTs), into the yeast genome or on plasmids. mdpi.comnih.govnih.gov Challenges in this approach include ensuring sufficient expression and catalytic efficiency of plant enzymes in the yeast environment. nih.gov For instance, plant-derived P450s and UGTs can exhibit low catalytic efficiencies when expressed in yeast. nih.gov

Furthermore, engineering the yeast host itself can improve production. This might involve optimizing precursor supply by modifying the yeast's own metabolic pathways. For example, the synthesis of UDP-glucose, a key sugar donor for glycosylation reactions catalyzed by UGTs, can be a rate-limiting step in the production of glycosides in yeast. nih.gov Strategies like identifying and modifying genes involved in competing pathways that utilize precursors like Glc-1-P (a precursor of UDP-glucose) can help redirect metabolic flux towards glycoside synthesis. nih.gov

The complexity of the biosynthetic pathway necessitates a modular engineering approach, breaking down the pathway into smaller, manageable units for assembly and optimization in the host. nih.gov While the provided information specifically mentions the de novo biosynthesis of rubusoside (B1680263) and rebaudiosides in engineered yeast as a successful example of engineering complex metabolic pathways for natural product production, the principles and strategies employed in such cases are directly applicable to this compound. nih.gov

Metabolic Flux Analysis and Optimization for Biosynthetic Pathways

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify intracellular metabolic fluxes, providing insights into how carbon and energy are distributed within a biological system. nih.govwikipedia.orgd-nb.info In the context of natural product biosynthesis, MFA can be used to understand the flow of metabolites through the engineered pathways and identify potential bottlenecks or limitations that hinder production. nih.govwikipedia.orgmdpi.com

By using stable isotope labeling (e.g., with 13C-labeled substrates) and analyzing the labeling patterns in metabolites, MFA can provide a quantitative picture of reaction rates within the metabolic network. nih.govwikipedia.orgd-nb.infomdpi.com This information is crucial for guiding metabolic engineering efforts. For example, MFA can help determine if the supply of precursors is sufficient or if certain enzymatic steps in the heterologous pathway are operating at suboptimal rates. nih.govwikipedia.orgmdpi.com

MFA, coupled with computational modeling, allows for the rational design of engineered strains with improved production capabilities. frontiersin.orgwikipedia.orgnih.gov By understanding the metabolic state of the cell under production conditions, researchers can make informed decisions about which genes to modify or overexpress to optimize the flux towards this compound biosynthesis. nih.govwikipedia.orgmdpi.com

Data Table: Key Enzymes and Their Roles in Glycoside Biosynthesis

| Enzyme Class | Role in Biosynthesis | Examples (General) | Relevance to this compound Biosynthesis |

| Glycosyltransferases | Catalyze the addition of sugar moieties to acceptor molecules | UDP-glycosyltransferases (UGTs) mdpi.com | Involved in forming glycosides like thevetin A and B sips.org.in |

| Cytochrome P450s | Catalyze oxidation reactions (e.g., hydroxylation) | Various plant P450 families (e.g., CYP716) frontiersin.orgmdpi.com | Likely involved in modifying the steroidal backbone |

| Hydrolases | Catalyze the breakdown of glycosidic bonds | Specific plant hydrolases niscpr.res.in | Involved in the conversion of triosides to monosides sips.org.inniscpr.res.in |

| Reductases | Catalyze reduction reactions | Specific plant reductases niscpr.res.in | Involved in the conversion of pethis compound to this compound niscpr.res.in |

Note: Specific enzymes directly confirmed to act on this compound precursors are limited in the provided data, but the general roles of these enzyme classes in cardiac glycoside biosynthesis are established.

Data Table: Strategies in Metabolic Engineering for Enhanced Production

| Strategy | Description | Application in this compound Production (Potential) |

| Heterologous Expression of Biosynthetic Genes | Introducing genes from the native organism into a host (e.g., yeast) nih.govnih.gov | Introducing plant P450 and GT genes into yeast for pathway reconstruction nih.gov |

| Enzyme Engineering | Modifying enzymes to improve activity, specificity, or stability mdpi.com | Improving catalytic efficiency of plant P450s and UGTs in yeast mdpi.comnih.gov |

| Precursor Pathway Optimization | Modifying host metabolism to increase availability of starting materials nih.gov | Enhancing UDP-glucose synthesis in yeast nih.gov |

| Elimination of Competing Pathways | Reducing metabolic flux towards undesired products nih.gov | Modifying pathways that consume precursors needed for this compound biosynthesis nih.gov |

| Modular Pathway Assembly | Breaking down complex pathways into smaller units for engineering nih.gov | Facilitating the reconstruction and optimization of the this compound pathway nih.gov |

| Dynamic Pathway Regulation | Controlling gene expression levels during different growth phases nih.gov | Optimizing enzyme activity at specific stages of fermentation nih.gov |

Chemical Synthesis and Derivatization

Total Synthetic Approaches to Ruvoside and its Aglycones

Total synthesis of complex natural products like cardenolides presents significant challenges and serves as a benchmark for the development of new synthetic methodologies chemicke-listy.cz. While the search results mention the synthesis of cardenolide and bufadienolide aglycones and related steroids, and highlight advances in attaching lactone subunits to the steroid core using cross-coupling reactions, specific details on the total synthesis of this compound itself or its direct aglycone were not extensively detailed in the provided snippets nih.gov. However, the synthesis of cardiac genins, the aglycone part, has been attempted, with digitoxigenin (B1670572) being synthesized from a modified etianate derivative researchgate.net. Methodological analyses of synthetic efforts toward cardenolide and bufadienolide aglycones emphasize techniques for attaching lactone subunits, particularly at sterically hindered positions of the steroid core nih.gov.

Total synthesis in general is a discipline that reflects progress in organic chemistry and often necessitates the development of novel transformations for constructing specific structural motifs chemicke-listy.cz.

Semi-synthetic Modifications and Analog Generation Strategies

Semi-synthetic approaches involve modifying naturally occurring molecules to improve their properties eupati.eu. This can be a useful alternative when total synthesis is too complex or expensive, or when the natural product alone does not meet all desired criteria, such as chemical stability or solubility eupati.eu. Modifications can enhance factors like chemical stability, water solubility, and the strength of interaction with target cells eupati.eu.

While the search results discuss semi-synthetic derivatives of other natural products like erythromycin (B1671065) and tetracyclines, and general strategies for modifying natural products to improve efficacy and reduce toxicity, specific semi-synthetic modifications or analog generation strategies directly applied to this compound were not detailed nih.govresearchgate.net. However, the concept of semi-synthesis is broadly applicable to natural products like this compound to generate analogs with potentially improved pharmacological profiles researchgate.net. Generating analogs often involves modifying the structure of a lead compound to study structure-activity relationships and optimize properties annualreviews.org.

Design and Synthesis of this compound Mimics and Probes

The design and synthesis of molecular mimics and probes are important strategies in chemical biology and drug discovery anr.frtaylorfrancis.com. Mimics are designed to replicate the activity of a natural molecule, while probes are tools used to investigate biological processes anr.frnih.gov.

The synthesis of mimics can involve constructing molecules that replicate the recognition domain of a natural product or protein on a synthetic scaffold anr.fr. This approach has been explored for designing antibody mimics, for example anr.fr. Probes, such as nucleic acid probes, are synthesized with specific sequences to target and bind to complementary molecules, used in techniques like hybridization nih.govufl.eduyoutube.com. Biomimetic thioesters have also been developed as probes for studying enzymatic assembly lines nih.gov.

While the general principles of designing and synthesizing mimics and probes are discussed in the search results, specific examples of this compound mimics or probes designed and synthesized for studying its biological interactions or pathways were not explicitly found. However, given this compound's activity as a cardioactive glycoside, the design of probes to study its interaction with its biological targets, such as the Na+/K+-ATPase, would be a relevant area of research.

Methodological Innovations in Cardenolide Synthetic Chemistry

Innovations in synthetic methodology are crucial for overcoming the challenges associated with synthesizing complex molecules like cardenolides nih.govchemicke-listy.cz. The search results highlight advances in cross-coupling reactions as a powerful tool for attaching lactone subunits to the steroid core in the synthesis of cardenolide and bufadienolide aglycones nih.gov. These methods are particularly valuable for forming bonds at sterically hindered positions nih.gov.

Preclinical Pharmacological and Biological Investigations Mechanistic Focus

In Vitro Cellular Activity Studies

In vitro studies are crucial for understanding the direct effects of Ruvoside on different cell types and identifying potential therapeutic targets. These investigations employ a range of cell line models and biochemical assays to evaluate this compound's impact on cell proliferation, enzyme activity, and anti-microbial effects, as well as its modulation of key cellular pathways and processes.

Cell Line Models for Activity Assessment (e.g., anti-proliferative effects, enzyme inhibition, anti-microbial activities)

This compound, or compounds found in plants containing this compound like Thevetia peruviana, have been investigated for their effects on various cell lines. Extracts from Thevetia peruviana have shown activity in inhibiting cell replication in tumor cells, including HL-60, HEP-G2, and PC-12 lines. innpharmacotherapy.com Cytotoxicity tests revealed inhibition of cell replication, with a dose-dependent correlation observed in HL-60 cells. innpharmacotherapy.com While a dose-dependence was not observed in HEP-G2 and PC-12 cells, significant inhibitions were still obtained. innpharmacotherapy.com

Studies on other natural compounds have demonstrated anti-proliferative effects on various cancer cell lines, such as MCF-7, MDA-MB-231, KB, PC-3, LNCaP, HCT 116, HT-29, and A549 cells. jddtonline.info For instance, oleanolic acid and ursolic acid inhibited the proliferation of MCF-7 and MDA-MB-231 breast cancer cells. jddtonline.info Additionally, protein extracts from Ricinus communis seeds have shown considerable anti-proliferative activity against Ehrlich's ascites carcinoma (EAC) cells in mice. nih.gov

Beyond anti-proliferative effects, compounds from natural sources have been explored for enzyme inhibition and anti-microbial activities. Flavonoids found in Thevetia peruviana oil have shown anti-microbial activity. innpharmacotherapy.com Beta-sitosterol, also present in Thevetia peruviana, exhibits anti-fungal and anti-bacterial properties. innpharmacotherapy.com Studies on Glutamicibacter mysorens have identified bioactive compounds with antimicrobial and enzyme inhibitory properties. nih.gov Protein extracts from Ricinus communis seeds demonstrated antimicrobial activity against bacteria like Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. nih.gov High-throughput screening of small molecule libraries is a common method for identifying antibacterial drug candidates that inhibit bacterial growth or the activity of essential bacterial enzymes or proteins. mdpi.com

Investigations of Cellular Pathways and Signal Transduction Cascades (e.g., Src-EGFR pathways, PI3K/Akt pathway, NF-κB, AMPK/SIRT1/PGC-1α pathway)

Research suggests that this compound, or related compounds, can influence key cellular signaling pathways. Pethis compound (B190475), a compound structurally related to this compound and also found in Thevetia peruviana, has been identified as a Src inhibitor. e-century.us It significantly suppressed the phosphorylation of Src, EGFR, and STAT3 in a dose- and time-dependent manner in non-small-cell lung carcinoma (NSCLC) cells. e-century.us This indicates its potential to downregulate multiple Src-related pathways involved in NSCLC malignancy. e-century.us

Other studies on various compounds highlight the importance of pathways like PI3K-Akt, NF-κB, and AMPK/SIRT1/PGC-1α in mediating biological effects. The PI3K-Akt signaling pathway is involved in various cellular processes, including cell survival and proliferation. genome.jp The NF-κB pathway plays a central role in inflammatory responses. kjpp.net The AMPK/SIRT1/PGC-1α network is an energy-sensing system that controls cellular energy expenditure and is implicated in metabolic homeostasis. nih.govnih.gov AMPK and SIRT1 can directly affect PGC-1α activity through phosphorylation and deacetylation, respectively. nih.govnih.gov Activation of AMPK can lead to increased PGC-1α expression and requires PGC-1α activity to modulate the expression of key players in mitochondrial and glucose metabolism. nih.gov

While the direct effects of this compound on all these specific pathways are not explicitly detailed in the provided text, the investigation of related compounds and the general focus of preclinical research in this area suggest that these pathways are relevant to understanding the mechanisms of action of cardiac glycosides and other plant-derived compounds like this compound.

Molecular Target Identification and Validation (e.g., dPLA2 inhibition, protein interactions)

Identifying the specific molecular targets of a compound is crucial for understanding its mechanism of action. This compound, as a cardiac glycoside, is known to inhibit the Na+/K+-ATPase pump. researchgate.netresearchgate.net This is considered a key toxic component of oleander, a plant that also contains this compound. researchgate.net

Beyond the Na+/K+-ATPase pump, researchers are exploring other potential molecular targets. In silico studies have investigated potential inhibitors against dPLA2 (acidic phospholipase A2) from Chinese herbs, identifying key target residues like HIS47 and GLY29 in the catalytic active center. scirp.org These residues are involved in binding to natural substrates and known inhibitory compounds. scirp.org While this compound's direct interaction with dPLA2 is not mentioned, this exemplifies the type of enzyme inhibition targets being explored for natural compounds.

Target validation is a critical step in drug discovery, involving the evaluation of a biomolecule's relevance to a disease at the molecular, cellular, and animal levels. ddtjournal.com Methods for target identification include non-labeling techniques like cellular thermal shift assay (CETSA) and drug affinity responsive target stability (DARTS) combined with mass spectrometry, which detect changes in protein properties upon binding to a drug molecule. scienceopen.com Techniques like affinity chromatography can isolate proteins based on their affinity for specific molecules, aiding in the identification of protein interactions. mdpi.com Modulating protein-protein interactions (PPIs) is another strategy being explored for therapeutic intervention, particularly in targeting transcription factors. mdpi.com

Modulation of Key Cellular Processes (e.g., cell cycle regulation, induction of apoptosis, autophagy, oxidative stress)

This compound and related compounds have been shown to modulate key cellular processes, including cell cycle regulation, apoptosis, autophagy, and oxidative stress. Thevebioside, an active ingredient from Thevetia peruviana, effectively inhibits the outgrowth of NSCLC cells by inducing cellular apoptosis. semanticscholar.org Similarly, oleanolic acid and ursolic acid have been shown to induce cell cycle arrest and apoptosis in breast cancer cell lines. jddtonline.info Anticancer antibiotics, in general, exert their effects through mechanisms including anti-proliferative activity, induction of apoptosis, and anti-epithelial-mesenchymal transition (EMT). jcancer.org

Studies on other compounds highlight the intricate interplay between these processes. Resveratrol, for example, has been shown to induce both apoptosis and autophagy, particularly in cancers with high oxidative stress. mdpi.com It can also induce cell cycle arrest. nih.gov Autophagy and cell cycle arrest are often induced in response to stress conditions and play a role in preserving cellular viability. frontiersin.org Oxidative stress, when severe, can lead to DNA damage, cellular dysfunction, and ultimately cell death, while moderate levels can regulate various cellular processes. mdpi.commdpi.com Natural compounds have been shown to increase the production of reactive oxygen species (ROS) in cancer cells, leading to DNA damage and subsequently affecting the cell cycle and inducing apoptosis. mdpi.com The tumor suppressor protein p53 is a central coordinator of the cellular response to acute stress, orchestrating responses like apoptosis, cell cycle arrest, and autophagy. frontiersin.org

In Vivo Preclinical Model Studies (Non-Human)

In vivo preclinical studies using animal models are essential for evaluating the biological activity of this compound in a more complex biological system and assessing its potential therapeutic effects in the context of diseases. These models allow researchers to investigate this compound's effects on disease progression, inflammation, and other physiological responses.

Animal Models for Biological Activity Research (e.g., anti-inflammatory models, anti-cancer models, anti-diarrheal models)

Animal models are widely used in preclinical research to evaluate the anti-inflammatory, anti-cancer, and other biological activities of potential therapeutic compounds. ijpras.comnih.gov For assessing anti-inflammatory activity, various models are employed, including those involving induced edema (e.g., carrageenan, brewer's yeast, dextran, egg albumin, kaolin, aerosil, croton oil, cotton wool), UV-erythema in guinea pigs, and collagen-induced arthritis models. ijpras.comijpsr.com These models help to evaluate a substance's ability to reduce inflammation induced by various phlogistic agents. ijpras.com

For anti-cancer research, animal models, such as those using mice with induced tumors, are utilized to study the effects of compounds on tumor growth and progression. plos.org Studies on Thevetia peruviana extracts have shown anti-cancer activity in vitro, suggesting potential for in vivo models. innpharmacotherapy.com Thevebioside, from Thevetia peruviana, showed anti-cancer effects in NSCLC cell lines in vitro, and animal studies supported these findings by showing inhibition of tumor growth in vivo. semanticscholar.org Pistacia lentiscus essential oil demonstrated anti-proliferative activity on breast cancer cells in vitro and an anti-mammary cancer effect in a mouse model. plos.org

While the provided text mentions anti-diarrheal activity as a potential medicinal value of Thevetia peruviana, specific animal models used to investigate this compound's anti-diarrheal effects are not detailed in the search results. innpharmacotherapy.com However, animal models are commonly used to study gastrointestinal conditions and evaluate the efficacy of anti-diarrheal agents.

The selection of appropriate animal models is a vital step in the early phase of drug development, allowing for the systematic evaluation of potential therapeutic agents. nih.gov

Mechanistic Validation in Animal Systems

Mechanistic validation in animal systems aims to confirm the biological effects observed in in vitro studies and to understand the complex interactions of a compound within a living organism. While this compound has been the subject of various studies scinews.uz, detailed published data specifically on the mechanistic validation of this compound in animal models were not extensively available in the reviewed literature. General preclinical animal models are utilized to evaluate pharmacological activity, pharmacokinetics, and dosimetry nih.gov. These models can include induced or spontaneous disease models, as well as transgenic animals nih.gov. The selection of a relevant animal model is crucial for translational research nih.govphcogrev.commdpi.com. Although specific mechanistic data for this compound in animal models were not found, research on other cardenolides in animal systems provides insights into potential areas of investigation. For instance, comparative studies in rats have examined the cardiovascular effects and oxidative stress modulation of cardenolides like digoxin, ouabain, and oleandrin (B1683999). nih.gov Such studies highlight the use of animal models to explore the in vivo impact of cardenolides on physiological parameters and cellular processes.

Comparative Pharmacological Investigations with Structurally Related Cardenolides in Preclinical Models

Comparative pharmacological investigations with structurally related cardenolides are essential to understand the nuances of their biological activities and to identify potential therapeutic advantages or differences in their mechanistic profiles. This compound is a cardenolide found alongside other related glycosides in Thevetia peruviana, such as pethis compound and neriifolin. researchgate.netsci-hub.seniscpr.res.in Studies have indicated that cardenolide glycosides from Thevetia neriifolia exhibit cytotoxic effects on carcinoma cells with varying potencies. juniperpublishers.com For example, this compound demonstrated potent cytotoxic activity against certain cancer cell lines (P15, SW1990, and MGC-803), showing significantly lower IC50 values compared to 5-fluorouracil (B62378) in these lines. sci-hub.se Specifically, this compound's IC50 values ranged from 20 to 80 nM, while 5-fluorouracil's ranged from 68.3 to 126.4 µM against these cell lines. sci-hub.se This suggests a potentially higher potency of this compound in these in vitro cancer models compared to 5-fluorouracil. sci-hub.se

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to understanding how modifications to the chemical structure of a compound influence its biological activity. This knowledge is critical for optimizing the potency, selectivity, and other pharmacological properties of potential drug candidates. mdpi.comwikipedia.org For cardenolides like this compound, SAR studies often focus on the impact of the glycoside moiety and modifications to the aglycone (steroidal) structure.

Impact of Aglycone Modifications on Cellular and Molecular Profiles

The aglycone, or the non-sugar portion of a cardiac glycoside, is critical for its biological activity, particularly its interaction with the primary target, the Na+/K+-ATPase pump. slideshare.netresearchgate.netsci-hub.senih.gov Modifications to the aglycone structure can significantly alter the cellular and molecular profiles of cardenolides. These modifications can include changes to the steroid ring system, the lactone ring at C-17, and the presence or position of hydroxyl groups. slideshare.netnih.gov While specific data on the impact of aglycone modifications of this compound were not detailed in the search results, general SAR studies on cardenolides demonstrate that even subtle changes in the aglycone can affect potency, selectivity, and mechanism of action. sci-hub.se For instance, the configuration of the A, B rings in the steroid nucleus can influence cardiac activity. phcogrev.com Rational modification of the aglycone moiety has been explored as a strategy to improve the anticancer activity of cardiac glycosides. sci-hub.se The lactone ring at C-17 is also crucial for activity. slideshare.netnih.gov Variations in the aglycone structure are responsible for the diverse biological profiles observed among different cardenolides.

Rational Design of this compound Analogues for Modulated Activity

Rational design is a strategy used in drug discovery to create new molecules with desired functionalities by predicting how structural changes will affect their behavior. wikipedia.orgscribd.com This approach can be applied to design analogues of natural products like this compound with potentially modulated activity, such as improved potency, selectivity, or altered mechanistic profiles. By understanding the SAR of this compound and other cardenolides, researchers can rationally design analogues with specific modifications to the glycoside or aglycone portions to enhance desirable biological effects or reduce undesirable ones. sci-hub.sescribd.comnih.govcas.orgresearchgate.netrsc.orgnih.gov For example, if specific features of the aglycone are found to be crucial for a particular mechanistic interaction, analogues could be designed to optimize this interaction. Similarly, modifications to the sugar moiety could be explored to influence pharmacokinetic properties or target engagement. While specific examples of the rational design of this compound analogues and their resulting modulated activity were not detailed in the provided search results, the principles of rational design are widely applied in medicinal chemistry to optimize the properties of lead compounds based on established SAR. wikipedia.orgscribd.comcas.org

Table 1: Cytotoxic Activity of this compound and 5-Fluorouracil in Cancer Cell Lines

| Compound | Cell Line | IC50 (nM) |

| This compound | P15 | 20-80 |

| This compound | SW1990 | 20-80 |

| This compound | MGC-803 | 20-80 |

| 5-Fluorouracil | P15 | 68300-126400 |

| 5-Fluorouracil | SW1990 | 68300-126400 |

| 5-Fluorouracil | MGC-803 | 68300-126400 |

Advanced Analytical Methodologies in Ruvoside Research

Quantitative and Qualitative Analytical Techniques for Research Samples (e.g., HPTLC, LC-MS/MS, GC-MS, advanced NMR applications)

Quantitative and qualitative analytical techniques are fundamental for identifying and determining the amount of Ruvoside present in various research samples, such as plant extracts or biological matrices. These methods provide crucial data for isolation, purification, and biological activity studies. Qualitative analysis involves interpreting non-numerical data to gain insights and generate knowledge getthematic.comgradcoach.com. Quantitative analysis, on the other hand, focuses on numerical data to uncover statistical patterns, relationships, and trends couchbase.comgradcoach.com.

Gas Chromatography-Mass Spectrometry (GC-MS) is a technique used to separate and analyze volatile and semi-volatile compounds in a mixture, enabling both qualitative and quantitative analysis filab.frresearchgate.netmeasurlabs.com. This method has been applied in the analysis of Thevetia peruviana fruit extracts, a plant known to contain this compound among other components like Thevetin (B85951), Neriifolin, Pethis compound (B190475), and Thevetoxin nih.gov. While GC-MS is suitable for volatile compounds, this compound, being a cardiac glycoside, is less volatile and often requires techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or tandem Mass Spectrometry (LC-MS/MS) for effective analysis. Although not explicitly detailed for this compound in the provided search results, LC-MS/MS is a standard and powerful technique for the qualitative identification and quantitative determination of polar and less volatile compounds in complex matrices due to its sensitivity and specificity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structural identity of compounds and can also be used for quantitative analysis (qNMR) intertek.comacdlabs.com. Advanced NMR techniques, such as 2D methods like 1H-COSY, TOCSY, HSQC, and HMBC, are valuable for overcoming challenges in interpreting complex spectra and obtaining detailed structural information intertek.comnptel.ac.in. These techniques are essential for confirming the structure of isolated this compound and studying its interactions at a molecular level. NMR allows for non-destructive analysis and can provide detailed information on composition, purity, and molecular structure intertek.com. Software tools are available to facilitate the processing and analysis of 1D and 2D NMR data, including peak picking, assignment, and structure verification acdlabs.comnmrium.org.

High-Performance Thin-Layer Chromatography (HPTLC) is another chromatographic technique often used for the separation and identification of components in complex mixtures, particularly in plant extracts. While not specifically mentioned in the search results in relation to this compound, HPTLC is a common method for the initial screening and separation of natural products before more advanced analyses.

Metabolomics and Lipidomics Approaches in this compound Biosynthesis and Activity Studies

Metabolomics and lipidomics are comprehensive analytical approaches that involve the large-scale study of metabolites and lipids within a biological system. These techniques can provide insights into the metabolic pathways involved in the biosynthesis of compounds like this compound and the downstream effects of this compound on cellular metabolism.

Metabolomics studies aim to identify and quantify the complete set of small-molecule metabolites in a biological sample. Such studies have identified differential metabolites, and this compound-qt was mentioned in the context of a metabolomics study jensenlab.org. Combining metabolomics with other techniques like proteomics can help to more systematically elucidate the action mechanisms of natural products wjgnet.com. Metabolomics offers opportunities to explore the pathogenesis of diseases and identify potential biomarkers physiciansweekly.com.

Lipidomics focuses specifically on the comprehensive analysis of lipids. While the search results mention the determination of ceramides (B1148491) in plant extracts biorxiv.org, a direct application of lipidomics specifically to this compound biosynthesis or activity was not found. However, given that this compound is a cardiac glycoside with a steroid core, lipidomics could potentially be relevant for studying its impact on lipid metabolism or its interactions with lipid membranes, although further research in this area would be needed.

Chemoinformatic and Computational Approaches (e.g., Molecular Docking, Molecular Dynamics Simulation for target interaction prediction)

Chemoinformatic and computational approaches play a significant role in modern this compound research, particularly in predicting potential biological targets and understanding molecular interactions. Techniques like molecular docking and molecular dynamics simulations are valuable tools for this purpose.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand, e.g., this compound) to another (the receptor, e.g., a protein target) when bound to form a stable complex. This method helps to estimate the binding affinity and predict potential binding conformations nih.gov. Molecular docking has been applied to study the potential interaction of this compound with targets such as dPLA2 (acidic phospholipase A2 from Deinagkistrodon acutus snake venom), where this compound-qt showed a high docking score, suggesting a strong binding possibility scirp.org. This compound has also been identified as an active ingredient in studies utilizing network pharmacology and molecular docking to explore the mechanisms of traditional Chinese medicine formulas nih.govwjgnet.comresearchgate.netsemanticscholar.orgnih.gov.

Molecular dynamics (MD) simulation is a computational method that simulates the physical movements of atoms and molecules over time. MD simulations are used to explore the stability of ligand-protein complexes predicted by molecular docking and to analyze the molecular mechanisms of interactions scirp.orgsemanticscholar.orggalaxyproject.orgyoutube.com. MD simulations can provide insights into the dynamic behavior of the this compound-target complex and the flexibility of the binding site scirp.orgresearchgate.netnih.gov. For instance, MD simulations were employed to explore the stability of complexes formed by compounds, including this compound-qt, with dPLA2 over a simulation period scirp.org.

These computational approaches are valuable for predicting drug-target interactions (DTIs) and can help to reduce the time and cost associated with experimental screening nih.govmdpi.comarxiv.orgplos.org. By using computational methods, researchers can prioritize potential targets for experimental validation and gain a deeper understanding of how this compound might exert its biological effects at the molecular level.

Microscopic and Imaging Techniques for Cellular Localization and Mechanism Elucidation

Microscopic and imaging techniques are essential for visualizing biological processes at the cellular and tissue levels, which can be crucial for understanding the cellular localization of this compound and elucidating its mechanisms of action. Advanced imaging technologies allow for the observation of life processes within cells, tissues, and organisms imtm.cz.

Various microscopy techniques, including advanced light and fluorescence microscopy, super-resolution microscopy, and electron microscopy, are available to study cellular structures and events imtm.cz. These methods can be used to investigate where this compound accumulates within cells or tissues, providing clues about its site of action. While the search results did not provide specific examples of this compound's cellular localization being studied using these techniques, they are generally applicable for such investigations of small molecules.

Imaging techniques are also used to monitor the biological effects of compounds. For example, a luciferase living imaging system was used to monitor tumor growth in a study that mentioned Thevebioside, a related compound also found in Thevetia species researchgate.net. This indicates that imaging can be employed in studies assessing the impact of this compound on cellular or physiological processes, which indirectly contributes to understanding its mechanism. Medical imaging techniques like PET, MRI, and CT are used for visualizing tissues and organs and can provide functional data about disease activity nih.govnih.govfrontiersin.org. While these are typically used in clinical settings, research applications involving these or similar imaging modalities at a smaller scale could potentially be relevant for studying the effects of this compound in biological systems.

Although direct studies on the cellular localization of this compound using specific microscopic or imaging techniques were not prominently featured in the search results, these methodologies remain powerful tools in biological research and could be applied to further investigate this compound's cellular fate and mechanism of action.

Future Directions and Emerging Research Avenues

Exploration of Unidentified Biological Activities and Mechanisms in Novel Preclinical Models

Future research on Ruvoside will likely involve exploring its biological activities in a wider range of preclinical models beyond traditional cell cultures and animal models. The current understanding of this compound's mechanism often involves the inhibition of the sodium-potassium ATPase pump ijfmt.com. However, the full spectrum of its cellular and molecular interactions remains to be uncovered.

Novel preclinical models, such as organ-on-a-chip systems and patient-derived models, offer the potential for more physiologically relevant insights into this compound's effects on human tissues and organs carcinotech.comemulatebio.com. These models can help to better recapitulate the complexity and heterogeneity of human diseases, potentially revealing new therapeutic targets and mechanisms of action for this compound carcinotech.comemulatebio.com. For instance, while some cardiac glycosides, including this compound, have shown anticancer activity, further studies in advanced in vitro and in vivo cancer models are needed to understand their precise mechanisms and potential clinical utility sci-hub.se. Research into the anti-leukemia effects of related cardiac glycosides like Pethis compound (B190475) in primitive myeloid leukemia cells highlights the potential for identifying specific cell populations targeted by these compounds, an area warranting exploration for this compound researchgate.net.

Future studies could focus on:

Investigating this compound's effects in complex 3D cell culture systems that mimic tissue architecture.

Utilizing organ-on-a-chip technology to study this compound's impact on specific organ systems and their interactions. emulatebio.com

Employing patient-derived xenograft (PDX) models or organoid models to evaluate this compound's efficacy in more clinically relevant disease settings, particularly in cancer research. carcinotech.com

Exploring potential biological activities of this compound that are currently less understood, such as immunomodulatory or antiviral effects, using appropriate preclinical models. innpharmacotherapy.comnih.gov

Development of Novel Synthetic Strategies for this compound and its Libraries

The structural complexity of natural products like this compound can make their isolation from natural sources challenging and often results in low yields nih.gov. Therefore, the development of novel and efficient synthetic strategies is a crucial future direction. This includes both the total synthesis of this compound and the creation of libraries of this compound analogs.

Current chemical synthesis methods for complex natural products can involve numerous steps and generate toxic by-products mdpi.com. Enzymatic methods are emerging as promising alternatives for the sustainable production of glycosides, offering potential for improved efficiency and selectivity nih.govmdpi.com. Future research could focus on:

Developing chemo-enzymatic or purely enzymatic synthesis routes for this compound. nih.govmdpi.com

Exploring novel chemical methodologies, such as C-H bond activation, which have shown promise in the synthesis of other complex natural products. technologynetworks.com

Designing and synthesizing libraries of this compound analogs with modified sugar moieties or aglycone structures to explore structure-activity relationships and potentially identify compounds with improved efficacy, selectivity, or pharmacokinetic properties. iiserpune.ac.in

Utilizing flow chemistry or other continuous manufacturing techniques to develop scalable and efficient synthesis processes for this compound and its analogs.

Integration of Multi-Omics Data (Genomics, Proteomics, Metabolomics) for Comprehensive Understanding of this compound's Actions

Integrating data from various "omics" disciplines is essential for a comprehensive understanding of this compound's biological effects at a systems level quanticate.comnih.gov. Genomics, proteomics, and metabolomics provide complementary information about genetic variations, protein expression and function, and metabolic changes within a biological system bmrb.ioisaaa.org.

Applying multi-omics approaches to this compound research can help to:

Identify genetic factors that influence sensitivity or resistance to this compound.

Elucidate the protein targets and pathways modulated by this compound treatment. researchgate.net

Characterize the metabolic changes induced by this compound, providing insights into its mechanism of action and potential biomarkers of response. bmrb.ioisaaa.org

Future research in this area will involve:

Conducting integrated multi-omics studies in relevant preclinical models or patient samples (if applicable and ethically sourced) treated with this compound. quanticate.comnih.gov

Developing advanced bioinformatics and computational tools for the analysis and integration of large-scale multi-omics datasets generated from this compound studies. quanticate.comnih.gov

Using multi-omics data to identify potential biomarkers for predicting this compound efficacy or toxicity. quanticate.com

Biotechnological Production and Sustainable Sourcing Strategies for this compound

Sustainable sourcing and production of natural products are increasingly important considerations. This compound is found in plants, and traditional extraction methods can be resource-intensive and subject to environmental variability nih.gov. Biotechnological approaches offer a promising alternative for the sustainable production of this compound.

Future directions include:

Developing plant cell culture or hairy root culture systems for the in vitro production of this compound. nih.govresearchgate.net

Exploring metabolic engineering strategies in plants or microorganisms to enhance this compound production or produce specific analogs. nih.gov

Investigating the potential for synthetic biology approaches to engineer microbial cell factories for this compound biosynthesis.

Implementing sustainable sourcing practices for plant material if traditional extraction methods are still utilized, ensuring ethical and environmentally responsible harvesting. sustainability-directory.comecovadis.comverdantix.comarkay.com This involves working with suppliers who adhere to sustainable forestry or agricultural practices. sustainability-directory.comarkay.comryam.com

Computational-Experimental Integration for Mechanistic Discovery and Analog Design

Computational methods play a vital role in modern drug discovery and can significantly accelerate the understanding of this compound's mechanisms and the design of improved analogs. Integrating computational approaches with experimental validation is a powerful future direction.

Computational studies can include:

Molecular docking and molecular dynamics simulations to predict this compound's binding to potential protein targets and understand the nature of these interactions. nih.govscirp.orgscirp.org

Quantitative Structure-Activity Relationship (QSAR) modeling to identify structural features of this compound and its analogs that are important for biological activity.

Virtual screening of large compound databases to identify potential this compound analogs with desired properties. scirp.org

Network pharmacology approaches to identify the complex biological networks and pathways influenced by this compound. researchgate.net

Future research will focus on:

Using computational modeling to guide the design and synthesis of novel this compound analogs with predicted improved activity or specificity. highfrequencyelectronics.comamazon.comedaboard.comaverture.com

Integrating computational predictions with experimental validation in biological assays to confirm mechanisms and evaluate analog efficacy. scirp.org

Employing artificial intelligence and machine learning algorithms to analyze complex biological data and predict this compound's effects or identify new therapeutic applications. nih.goveurekaselect.com

While no specific interactive data tables directly presenting future research results were found, the search results indicate areas where data could be generated and presented in future studies. For example, molecular docking studies provide binding scores, which could be tabulated for this compound and its analogs against target proteins scirp.orgscirp.org. Similarly, future synthetic efforts could report yields and reaction conditions in tables. Multi-omics studies would generate large datasets suitable for various types of data visualizations and tables.

Q & A

Q. How can multi-omics data be integrated to map this compound’s systemic effects in disease models?

- Methodological Answer : Combine transcriptomic (RNA-seq), proteomic (LC-MS/MS), and metabolomic (NMR) datasets via weighted gene co-expression network analysis (WGCNA). Use pathway enrichment tools (DAVID, MetaboAnalyst) to identify convergent pathways. Validate key nodes via siRNA or small-molecule inhibitors .

Methodological Notes

- Data Contradiction Analysis : For conflicting results, apply triangulation by repeating experiments under standardized conditions, using multiple independent assays, and cross-validating with computational models .

- Experimental Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by documenting protocols in electronic lab notebooks (e.g., LabArchives) and depositing raw data in public repositories (e.g., Zenodo, Figshare) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.